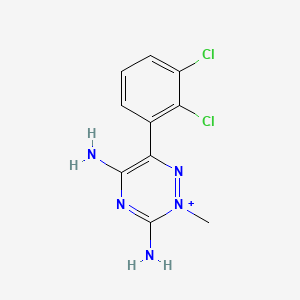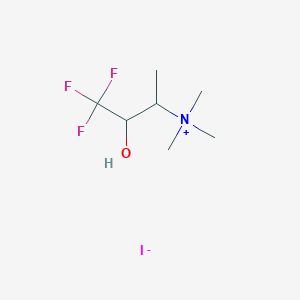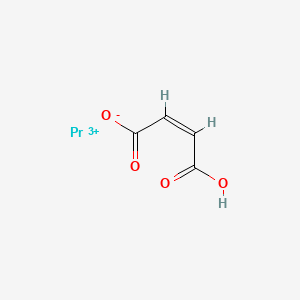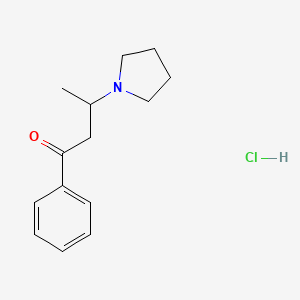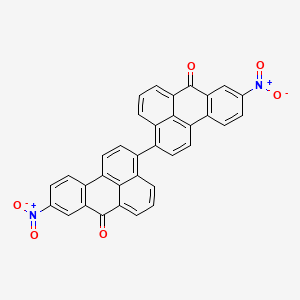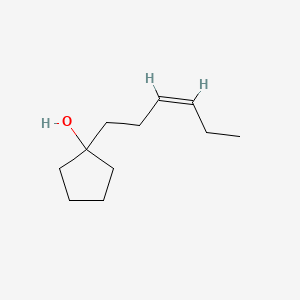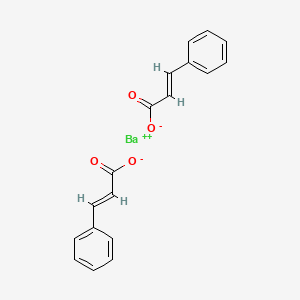
4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzylamine, followed by reduction and boronation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Coupling Reactions: The boronic acid group allows it to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis.
Scientific Research Applications
4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound can be used in the development of enzyme inhibitors, particularly those targeting proteases.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in proteases, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
4-Chloro-3-(3-methylbenzylcarbamoyl)benzeneboronic acid can be compared with similar compounds such as:
3-Chloro-4-(3-methylbenzylcarbamoyl)benzeneboronic acid: This compound has a similar structure but with the chloro and carbamoyl groups swapped, leading to different reactivity and applications.
4-Chloro-3-methylbenzoic acid: While structurally related, this compound lacks the boronic acid group, limiting its use in coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C15H15BClNO3 |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
[4-chloro-3-[(3-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-10-3-2-4-11(7-10)9-18-15(19)13-8-12(16(20)21)5-6-14(13)17/h2-8,20-21H,9H2,1H3,(H,18,19) |
InChI Key |
PYAIKJWKFIMTDT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CC(=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



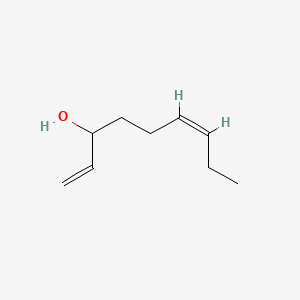

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
